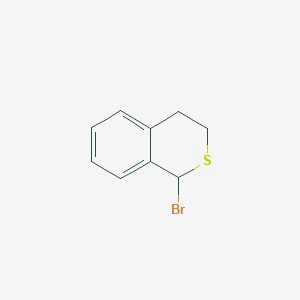
1H-2-Benzothiopyran, 1-bromo-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- typically involves the bromination of 1H-2-Benzothiopyran, 3,4-dihydro-. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the synthesis of 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro-.
Análisis De Reacciones Químicas
Types of Reactions
1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfur atom to a lower oxidation state.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of de-brominated or reduced sulfur compounds.
Aplicaciones Científicas De Investigación
1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfur-containing benzothiopyran ring are likely involved in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1H-2-Benzothiopyran, 3,4-dihydro-: The parent compound without the bromine atom.
1H-2-Benzothiopyran, 1-chloro-3,4-dihydro-: A similar compound with a chlorine atom instead of bromine.
1H-2-Benzothiopyran, 1-iodo-3,4-dihydro-: A similar compound with an iodine atom instead of bromine.
Uniqueness
1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
58230-60-7 |
|---|---|
Fórmula molecular |
C9H9BrS |
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
1-bromo-3,4-dihydro-1H-isothiochromene |
InChI |
InChI=1S/C9H9BrS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9H,5-6H2 |
Clave InChI |
IHUJFHKXSISVNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(C2=CC=CC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)
![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)
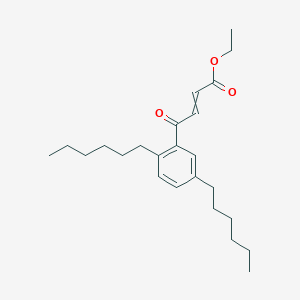
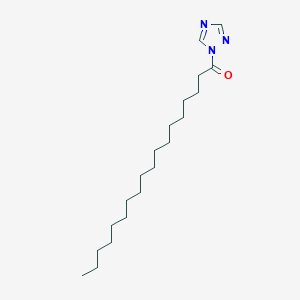
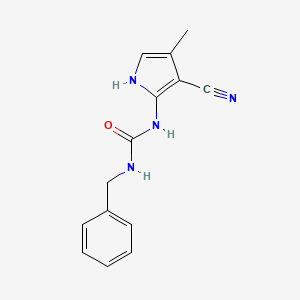
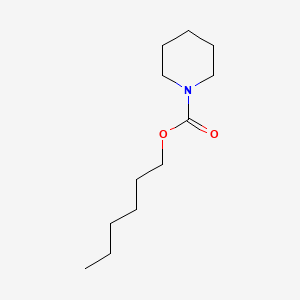

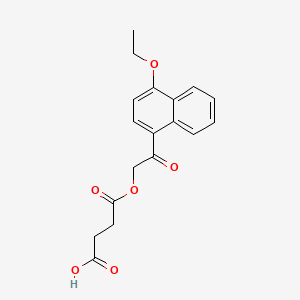
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

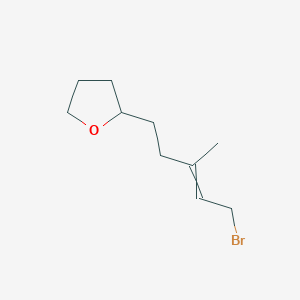

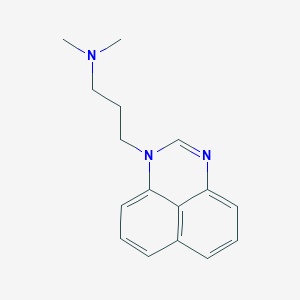
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
